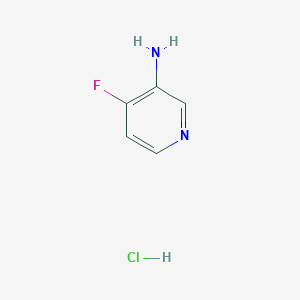

4-Fluoropyridin-3-amine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-fluoropyridin-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2.ClH/c6-4-1-2-8-3-5(4)7;/h1-3H,7H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHGRHJRKFNFBDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803603-50-0 | |

| Record name | 4-fluoropyridin-3-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Fluoropyridin 3 Amine Hydrochloride

Historical and Classical Synthetic Approaches to Fluorinated Aminopyridines

Historically, the synthesis of fluorinated aminopyridines was often hampered by harsh reaction conditions, limited regioselectivity, and the use of hazardous reagents. Classical methods for fluorination, such as the Balz–Schiemann reaction, involved the thermal decomposition of diazonium tetrafluoroborates. While effective for some aromatic systems, this method often required high temperatures and could result in low to moderate yields, limiting its broad applicability, especially for complex heterocyclic systems.

Early amination techniques, like the Chichibabin reaction, which involves the direct amination of pyridines using sodium amide, were generally effective for introducing an amino group at the 2- or 6-positions but were not suitable for achieving the specific 3-amino substitution pattern required for this target molecule. pkusz.edu.cn Furthermore, these classical methods often lacked the functional group tolerance needed for synthesizing more complex derivatives.

Contemporary and Sustainable Synthetic Strategies

Achieving regiocontrol in the fluorination of pyridines is a central challenge in synthesizing compounds like 4-Fluoropyridin-3-amine (B1321464). The electron-deficient nature of the pyridine (B92270) ring makes it resistant to electrophilic substitution, while nucleophilic substitution is generally favored at the 2- and 4-positions. Directing a fluorine atom to the 3- or 4-position requires specialized techniques.

One of the most significant modern advancements is the use of pyridine N-oxides to alter the electronic properties and reactivity of the pyridine ring. scripps.eduresearchgate.net Oxidation of the pyridine nitrogen activates the ring, making the C4 position susceptible to nucleophilic attack. This strategy has been successfully employed in the synthesis of the closely related isomer, 3-fluoro-4-aminopyridine. nih.govrsc.orgsnmjournals.orggoogle.com In a key step, a 3-bromo-4-nitropyridine (B1272033) N-oxide precursor undergoes a nucleophilic aromatic substitution (SNAr) reaction where the bromine at C3 is displaced by a fluoride (B91410) ion. nih.govrsc.org This approach provides excellent regioselectivity for meta-fluorination, a traditionally difficult transformation. snmjournals.orggoogle.com

Other contemporary methods include direct C-H fluorination using powerful fluorinating agents and transition metal catalysis, which offer alternative pathways to selectively introduce fluorine onto the pyridine core. pkusz.edu.cnnih.govresearchgate.net Reagents such as silver(II) fluoride have been shown to selectively fluorinate C-H bonds adjacent to the nitrogen atom under mild conditions. nih.gov

Once the fluorine atom is in place, the amino group must be introduced. Contemporary strategies often achieve this through the reduction of a nitro group, which can be strategically placed on the ring as a precursor to the amine. Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) with hydrogen gas, is a clean and highly efficient method for converting a nitro group to a primary amine. nih.govsnmjournals.org This method is widely used due to its high yield and the benign nature of its byproducts.

An alternative classical-turned-contemporary method is the Hofmann rearrangement. wikipedia.orgscienceinfo.comgeeksforgeeks.org This reaction converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.orgbyjus.com In the context of synthesizing 4-Fluoropyridin-3-amine, this would involve the preparation of a 4-fluoropyridine-3-carboxamide (B586915) precursor, which is then subjected to rearrangement using reagents like bromine in an aqueous sodium hydroxide (B78521) solution. scienceinfo.combyjus.com This route offers a distinct pathway to the target amine from a carboxylic acid or amide precursor. google.com

The principles of green chemistry are increasingly influencing the development of synthetic routes. rasayanjournal.co.in This includes the use of less hazardous solvents, minimizing waste, and employing catalytic rather than stoichiometric reagents. Microwave-assisted organic synthesis, for example, has been shown to accelerate reaction times and improve yields in the synthesis of pyridine derivatives, often under solvent-free conditions or with greener solvents like ethanol. nih.govnih.gov

The development of base-promoted amination reactions using water as a solvent represents another significant step towards sustainability in pyridine chemistry. acs.org Furthermore, modern catalytic systems, including those based on palladium, have been developed for C-N bond formation, allowing for amination reactions under milder conditions than classical methods. acs.org These enhancements not only reduce the environmental impact but also often lead to more efficient and cost-effective syntheses.

Precursor Synthesis and Functional Group Transformations Leading to 4-Fluoropyridin-3-amine

Two prominent synthetic routes have been detailed in the literature for the synthesis of the isomeric 3-fluoro-4-aminopyridine, which can be conceptually adapted for the target molecule, 4-Fluoropyridin-3-amine.

Route 1: The Pyridine N-Oxide Strategy This contemporary route provides a powerful method for achieving the required substitution pattern. nih.gov It begins with a pre-functionalized pyridine and uses the N-oxide to direct the key fluorination step.

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Reported Yield | Reference |

|---|---|---|---|---|---|

| 1 | 3-Bromo-4-nitropyridine | m-CPBA | 3-Bromo-4-nitropyridine N-oxide | - | nih.gov |

| 2 | 3-Bromo-4-nitropyridine N-oxide | Tetrabutylammonium fluoride (TBAF), DMSO, 25°C, 5 min | 3-Fluoro-4-nitropyridine N-oxide | 37% | nih.gov |

| 3 | 3-Fluoro-4-nitropyridine N-oxide | H₂, 10% Pd/C, MeOH, 25°C, 10 min | 3-Fluoro-4-aminopyridine | Quantitative | nih.gov |

Route 2: The Hofmann Degradation Strategy This route builds the functionality around a 3-fluoropyridine (B146971) core, culminating in a classical rearrangement to form the amine. google.com

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Reported Yield | Reference |

|---|---|---|---|---|---|

| 1 | 3-Fluoropyridine | 1. LDA, THF, -70°C 2. CO₂ | 3-Fluoro-4-pyridinecarboxylic acid | ~86-90% | google.com |

| 2 | 3-Fluoro-4-pyridinecarboxylic acid | Esterification (e.g., SOCl₂, MeOH) | Methyl 3-fluoro-4-pyridinecarboxylate | - | google.com |

| 3 | Methyl 3-fluoro-4-pyridinecarboxylate | Ammonolysis (e.g., NH₃) | 3-Fluoro-4-pyridinecarboxamide | - | google.com |

| 4 | 3-Fluoro-4-pyridinecarboxamide | Hofmann Degradation (e.g., Br₂, NaOH) | 3-Fluoro-4-aminopyridine | - | google.com |

Optimization of Reaction Conditions for Hydrochloride Salt Formation

The final step in the preparation is the conversion of the free base, 4-Fluoropyridin-3-amine, into its more stable and handleable hydrochloride salt. spectroscopyonline.comyoutube.com This is a standard acid-base reaction where the basic amino group is protonated by hydrochloric acid. spectroscopyonline.comyoutube.com The optimization of this process is crucial for obtaining a pure, crystalline, and non-hygroscopic solid, which is essential for storage and further use.

Key optimization parameters include:

Choice of Acid Source: While aqueous HCl can be used, it introduces water, which may hinder precipitation and result in a hygroscopic product. rasayanjournal.co.in Anhydrous methods are often preferred. researchgate.net Common choices include passing dry HCl gas through a solution of the amine or using a solution of HCl in a dry organic solvent, such as diethyl ether, dioxane, or ethanol. researchgate.netnih.gov

Solvent System: The amine is typically dissolved in a solvent in which the free base is soluble, but the hydrochloride salt is not. This facilitates the precipitation or crystallization of the product upon addition of HCl. researchgate.net Solvents like diethyl ether, isopropanol, or ethyl acetate (B1210297) are frequently used. The addition of a non-polar co-solvent like hexanes can sometimes be used to further induce precipitation. reddit.com

Temperature Control: The salt formation is often carried out at reduced temperatures (e.g., 0-4°C) to maximize the recovery of the precipitated salt by decreasing its solubility in the reaction medium. researchgate.net

Stoichiometry: Precise control over the amount of HCl added is important. A slight excess is sometimes used to ensure complete conversion, but a large excess can lead to the formation of dihydrochloride (B599025) salts if other basic sites exist or can complicate purification.

By carefully controlling these conditions, a high-purity, crystalline solid of 4-Fluoropyridin-3-amine hydrochloride can be efficiently isolated.

Process Chemistry and Scalability Considerations for Research Applications

A common synthetic route amenable to scale-up for research applications often begins with 3-fluoropyridine-4-carboxylic acid. This approach involves several key transformations that must be optimized for efficiency and reproducibility. The general sequence proceeds through the formation of an intermediate, such as a carboxylic acid ester or amide, followed by conversion to the amine and final salt formation.

One established method involves the conversion of 3-fluoro-4-pyridine carboxylic acid to its corresponding amide, 3-fluoro-4-pyridine carboxamide, which is then transformed into 4-Fluoropyridin-3-amine. The final step is the treatment with hydrochloric acid to yield the stable hydrochloride salt.

Step 1: Esterification and Amidation

The initial step often involves the esterification of 3-fluoro-4-pyridine carboxylic acid to improve its reactivity in the subsequent amidation step. This can be achieved using standard esterification conditions, for example, by reacting the carboxylic acid with an alcohol (such as methanol (B129727), ethanol, or propanol) in the presence of a catalyst like sulfuric acid or thionyl chloride. google.com The resulting ester is then converted to 3-fluoro-4-pyridine carboxamide by reaction with ammonia (B1221849). google.com

For research-scale production, controlling the amidation reaction is crucial. This typically involves bubbling ammonia gas through a solution of the ester in a suitable solvent like methanol at controlled, often low, temperatures (-20 to 0 °C) to manage the exothermicity of the reaction. google.com The choice of the starting ester can influence the reaction yield, as summarized in the table below.

| Starting Ester | Solvent | Reaction Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 3-fluoro-4-pyridine carboxylic acid methyl ester | Anhydrous Methanol | Reflux, 6 hours | 67 | 96 |

| 3-fluoro-4-pyridine carboxylic acid ethyl ester | Anhydrous Methanol | Room Temperature, 6 hours | 87 | 96 |

| 3-fluoro-4-pyridine carboxylic acid isopropyl ester | Anhydrous Methanol | Room Temperature, 6 hours | 78 | 96 |

Step 2: Conversion to Amine and Salt Formation

The conversion of the intermediate 3-fluoro-4-pyridine carboxamide to 4-Fluoropyridin-3-amine can be accomplished through a Hofmann rearrangement or a similar chemical transformation. Following the formation of the free amine, the product is isolated as the hydrochloride salt to improve its stability and handling characteristics.

This is typically achieved by dissolving the crude amine in a suitable solvent and carefully adjusting the pH to a range of 3 to 5 using hydrochloric acid. google.com This process induces the precipitation of this compound as a solid. The scalability of this step depends on efficient control of pH, temperature, and agitation to ensure consistent crystallization and high purity of the final product. The solid is then isolated by filtration and dried.

| Starting Material | Key Reagents | Final Product | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 4-Fluoropyridin-3-amine (crude) | 2mol/L Hydrochloric Acid, Tetrahydrofuran/Water | This compound | 90 | 98 |

Alternative Synthetic Strategies

Other synthetic routes have been explored, particularly for specialized applications like radiolabeling. One such method involves the nucleophilic aromatic substitution of a precursor like 3-bromo-4-nitropyridine N-oxide. nih.gov In this process, fluorination is followed by the reduction of the nitro group to an amine. nih.gov While effective, the scalability of this route for bulk research applications may present challenges, including the availability and cost of the starting materials and the management of potentially hazardous reagents and intermediates. For instance, the fluorination of 3-bromo-4-nitropyridine N-oxide has been reported with moderate yields of around 37%. nih.gov The subsequent reduction via catalytic hydrogenation is generally an efficient and scalable process. nih.gov

Ultimately, the choice of synthetic route for producing research quantities of this compound depends on a balance of factors including raw material cost, process safety, desired purity, and the scale of the operation. The route via 3-fluoropyridine-4-carboxylic acid offers a practical and scalable pathway with well-documented yields and conditions. google.com

Chemical Reactivity and Mechanistic Investigations of 4 Fluoropyridin 3 Amine Hydrochloride

Reactivity Profiles of the Aminopyridine Moiety

The aminopyridine core of the molecule presents multiple sites for chemical modification, with the reactivity being significantly influenced by the electronic properties of the pyridine (B92270) ring and the amino substituent.

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates it towards electrophilic aromatic substitution (EAS). nih.govnih.gov The presence of an electron-withdrawing fluorine atom further exacerbates this deactivation. Conversely, the amino group at the 3-position is an activating group and directs electrophiles to the ortho and para positions (C2, C4, and C6). The interplay of these opposing electronic effects determines the feasibility and regioselectivity of electrophilic substitution.

Electrophilic halogenation of aminopyridines, for instance, can be challenging and may require harsh conditions. nih.gov In the case of 4-aminopyridine (B3432731), reaction with bromine has been shown to result in protonation of the pyridine nitrogen, followed by a complex bromination and dimerization process. researchgate.netacs.org Sulfonation of 4-aminopyridine with oleum (B3057394) has been reported to yield 4-aminopyridinium-3-sulfonate, indicating that substitution at the C3 position is possible. nih.gov For 4-fluoropyridin-3-amine (B1321464), electrophilic attack would be predicted to occur at the positions most activated by the amino group and least deactivated by the fluorine atom and the pyridine nitrogen.

Nucleophilic aromatic substitution (SNAr) on the pyridine ring, other than the displacement of the fluorine atom (discussed in section 3.2.1), is generally not favored unless other good leaving groups are present and the ring is sufficiently activated by electron-withdrawing groups.

The primary amine group at the C3 position is a key site for functionalization through reactions such as acylation and alkylation. These reactions allow for the introduction of a wide range of substituents, enabling the synthesis of diverse derivatives.

Acylation: The amino group can be readily acylated using various acylating agents such as acid chlorides, anhydrides, or activated esters to form the corresponding amides. This reaction is a common strategy to introduce acyl moieties onto the aminopyridine scaffold. While specific examples for 4-fluoropyridin-3-amine are not extensively documented in readily available literature, the general reactivity of aminopyridines suggests that this transformation is feasible. The reaction conditions would typically involve a base to neutralize the acid byproduct.

Alkylation: N-alkylation of the amino group introduces alkyl substituents. However, the direct alkylation of amines with alkyl halides can be problematic, often leading to polyalkylation due to the increasing nucleophilicity of the newly formed secondary and tertiary amines. chemrxiv.org To achieve mono-alkylation, indirect methods such as reductive amination are often employed. This involves the reaction of the amine with an aldehyde or ketone to form an imine, which is then reduced to the corresponding alkylated amine. For aminopyridines, N-alkylation can be achieved, and in some cases, the use of N-aminopyridinium salts provides a route for the synthesis of secondary amines via a self-limiting alkylation process. chemrxiv.org

A patent describes the synthesis of 4-(N-octylamino)pyridine from 4-chloropyridine (B1293800) hydrochloride and octylamine, demonstrating the feasibility of N-alkylation on a related aminopyridine system. google.com

The hydrochloride salt form of 4-fluoropyridin-3-amine has a profound impact on the reactivity of the amine group. In this form, the amino group is protonated to form an ammonium (B1175870) salt (-NH3+ Cl-). This protonation effectively quenches the nucleophilicity of the nitrogen atom.

The lone pair of electrons on the nitrogen of the free amine is responsible for its nucleophilic character, which is essential for reactions like acylation and alkylation. In the hydrochloride salt, this lone pair is engaged in a bond with a proton, rendering it unavailable for donation to an electrophile. Consequently, 4-fluoropyridin-3-amine hydrochloride is unreactive as a nucleophile under acidic or neutral conditions.

To carry out functionalization of the amine group, the free base form of 4-fluoropyridin-3-amine must be generated by treatment with a suitable base to deprotonate the ammonium ion. The choice of base and reaction conditions is crucial to avoid undesired side reactions.

Role of the Fluorine Atom in Directing Reactivity and Regioselectivity

The fluorine atom at the C4 position plays a critical role in modulating the electronic properties of the pyridine ring and serves as a potential leaving group in nucleophilic aromatic substitution reactions.

The fluorine atom on the pyridine ring is a good leaving group for nucleophilic aromatic substitution (SNAr) reactions, particularly when the ring is activated by electron-withdrawing groups. In SNAr reactions, the rate-determining step is typically the nucleophilic attack on the aromatic ring, and the reactivity order of halogens is generally F > Cl > Br > I. masterorganicchemistry.com This is because the high electronegativity of fluorine polarizes the C-F bond, making the carbon atom more electrophilic and stabilizing the intermediate Meisenheimer complex.

In the context of synthesizing 3-fluoro-4-aminopyridine, studies on precursor molecules provide valuable insights into the regioselectivity of SNAr. For example, in the reaction of 3-bromo-4-nitropyridine (B1272033) with a fluoride (B91410) source, substitution of the nitro group at the 4-position is observed, highlighting the strong activating effect of the nitro group at the para position. nih.gov However, when the corresponding pyridine N-oxide is used, fluorination occurs at the 3-position (meta to the nitro group), demonstrating a shift in regioselectivity. nih.gov

While SNAr reactions where the fluorine atom of 4-fluoropyridin-3-amine is displaced are not extensively reported, it is a plausible reaction pathway with strong nucleophiles under appropriate conditions. The outcome of such a reaction would be influenced by the nature of the nucleophile and the reaction conditions. For instance, nucleophilic aromatic substitution of unactivated fluoroarenes can be achieved using organic photoredox catalysis. nih.gov

Table 1: Regioselectivity in Nucleophilic Aromatic Substitution of a Precursor to 3-Fluoro-4-aminopyridine nih.gov

| Precursor | Reagent | Product | Position of Substitution |

| 3-bromo-4-nitropyridine | TBAF | 3-bromo-4-fluoropyridine | 4-position (para to bromo, substitution of nitro) |

| 3-bromo-4-nitropyridine N-oxide | TBAF | 3-fluoro-4-nitropyridine N-oxide | 3-position (meta to nitro, substitution of bromo) |

The fluorine atom exerts a strong influence on the electronic distribution within the pyridine ring through both inductive and resonance effects.

Inductive Effect (-I): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect. This effect decreases the electron density of the entire pyridine ring, making it more electrophilic and less susceptible to electrophilic attack. This deactivation is particularly pronounced at the positions ortho and para to the fluorine atom (C3 and C5).

Resonance Effect (+R): The fluorine atom also possesses lone pairs of electrons that can be delocalized into the pyridine ring through a positive resonance effect. This effect donates electron density primarily to the ortho and para positions. However, for fluorine, the inductive effect is significantly stronger than the resonance effect.

Rearrangement Reactions and Ring Transformations

While specific rearrangement and ring transformation reactions of this compound are not extensively documented, the reactivity of analogous 3-halo-4-aminopyridines provides insight into potential transformations. One notable reaction is a formal two-carbon insertion rearrangement that occurs when 3-halo-4-aminopyridines react with acyl chlorides and triethylamine. nih.gov This reaction proceeds through a presumed N-acylated intermediate that undergoes an intramolecular nucleophilic aromatic substitution to yield pyridin-4-yl α-substituted acetamides in moderate to high yields. nih.gov Given the similar substitution pattern, it is plausible that 4-Fluoropyridin-3-amine could undergo a similar transformation.

Furthermore, aminopyridines are key precursors in the synthesis of carboline ring systems, which are core structures in many biologically active alkaloids. nih.gov Specifically, γ-carbolines can be synthesized from 3-aminopyridine (B143674) derivatives. This transformation involves the construction of a new fused ring onto the pyridine scaffold, representing a significant ring transformation. The synthesis of these fused heterocyclic systems often involves multi-step sequences, which may include reactions like the Pictet-Spengler reaction or palladium-catalyzed annulations. nih.govwikipedia.org

A plausible synthetic route to a γ-carboline derivative starting from a 3-aminopyridine is outlined in the table below, illustrating a typical ring transformation process.

Table 1: Representative Reaction Conditions for a Ring Transformation of a 3-Aminopyridine Derivative This table is based on general procedures for γ-carboline synthesis and does not represent a specific reported reaction of this compound.

| Step | Reactants | Reagents and Conditions | Product | Yield |

|---|---|---|---|---|

| 1 | 3-Aminopyridine derivative, Diethyl malonate | NaH, Toluene, Reflux | Intermediate pyridone | ~70% |

| 2 | Intermediate pyridone | POCl3, Reflux | Chlorinated intermediate | ~85% |

| 3 | Chlorinated intermediate | Hydrazine, Ethanol, Reflux | Hydrazinyl intermediate | ~90% |

| 4 | Hydrazinyl intermediate, Acetone | Acetic acid, Reflux | γ-Carboline derivative | ~60% |

Participation in Multi-Component Reactions (MCRs) and Cascade Processes

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry for the efficient construction of complex molecules in a single step. Aminopyridines are known to participate in various MCRs, such as the Hantzsch dihydropyridine (B1217469) synthesis. derpharmachemica.comfrontiersin.orgijcrt.orgrsc.org In a typical Hantzsch reaction, an aldehyde, a β-ketoester, and an amine (or ammonia (B1221849) source) condense to form a dihydropyridine. frontiersin.org It is conceivable that 4-Fluoropyridin-3-amine, after neutralization of the hydrochloride salt, could serve as the amine component in such reactions, leading to highly functionalized dihydropyridine derivatives.

The general mechanism of the Hantzsch reaction involves the formation of an enamine from the amine and the β-ketoester, and a chalcone-like intermediate from the aldehyde and the β-ketoester. These intermediates then undergo a Michael addition followed by cyclization and dehydration to afford the dihydropyridine product. frontiersin.org

Cascade reactions, which involve a sequence of intramolecular reactions, are also a plausible pathway for the elaboration of the 4-Fluoropyridin-3-amine scaffold. For instance, cascade reactions involving aminopyridines have been utilized for the regioselective synthesis of 4-aryl-2-aminopyridines. researchgate.net Additionally, Cu(II)-promoted cascade syntheses have been developed for the creation of fused imidazo-pyridine structures. nih.gov These processes highlight the potential of this compound as a building block in the construction of complex, fused heterocyclic systems.

Table 2: Illustrative Conditions for a Hantzsch-type Multi-Component Reaction This table presents generalized conditions for the Hantzsch reaction and serves as a hypothetical example for the participation of an aminopyridine.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Solvent | Temperature | Time | Product Type | Typical Yield |

|---|---|---|---|---|---|---|---|

| Aromatic Aldehyde | Ethyl Acetoacetate | Aminopyridine | Guanidine hydrochloride / Ethanol | Room Temperature | 2.5 h | 1,4-Dihydropyridine | Good |

| Benzaldehyde | Dimedone | Aminopyridine | CoFe2O4@SiO4-NH2-Co(II) / Water | Reflux | 30 min | Polyhydroquinoline | High |

Detailed Kinetic and Thermodynamic Studies of Key Transformations

For instance, kinetic studies of the Pictet-Spengler reaction, a key transformation for the synthesis of β-carbolines from tryptamine (B22526) derivatives (which share the β-arylethylamine motif with potential reaction products of 4-Fluoropyridin-3-amine), have shown that the rate-determining step can be the rearomatization of a positively charged intermediate. nih.gov The reaction rate is also sensitive to pH, with phosphate (B84403) buffers showing catalytic activity in some cases. depaul.edu A linear relationship between the reaction rate and the acidity of the medium has been observed in certain Pictet-Spengler reactions, suggesting the involvement of protonation in the rate-determining step. depaul.edu

Thermodynamic studies on aminopyridines, such as 2-aminopyridine (B139424), have been conducted to determine properties like heat capacities and enthalpies of phase transitions. asianpubs.org The molar enthalpy and entropy of the solid-liquid phase transition for 2-aminopyridine have been determined to be (18.33 ± 0.05) kJ mol⁻¹ and (55.53 ± 0.14) J K⁻¹ mol⁻¹, respectively, at a peak temperature of (330.09 ± 0.01) K. asianpubs.org Additionally, the molar enthalpies of solution for 2-aminopyridine have been measured. researchgate.net While this data is for a different isomer, it provides an example of the type of thermodynamic characterization that is essential for understanding the energetic profile of reactions involving aminopyridines. Computational studies are also a powerful tool for elucidating reaction mechanisms and energetics where experimental data is lacking. nih.govrsc.orgrsc.org

Table 3: Thermodynamic Data for a Related Aminopyridine Data presented is for 2-Aminopyridine as a reference for the type of available thermodynamic information.

| Thermodynamic Parameter | Compound | Value | Reference |

|---|---|---|---|

| Molar Enthalpy of Fusion | 2-Aminopyridine | 18.33 ± 0.05 kJ mol⁻¹ | asianpubs.org |

| Molar Entropy of Fusion | 2-Aminopyridine | 55.53 ± 0.14 J K⁻¹ mol⁻¹ | asianpubs.org |

| Melting Temperature | 2-Aminopyridine | 330.43 ± 0.01 K | asianpubs.org |

Advanced Spectroscopic and Structural Elucidation Techniques in Research on 4 Fluoropyridin 3 Amine Hydrochloride

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the molecular structure of 4-Fluoropyridin-3-amine (B1321464) hydrochloride in solution. By probing the magnetic properties of atomic nuclei, a detailed map of the chemical environment, connectivity, and spatial arrangement of atoms can be constructed.

A complete NMR analysis involves examining all magnetically active nuclei within the molecule. For 4-Fluoropyridin-3-amine hydrochloride, this includes ¹H, ¹³C, ¹⁵N, and ¹⁹F. The formation of the hydrochloride salt, which involves the protonation of the pyridine (B92270) ring nitrogen, significantly influences the chemical shifts compared to the free base, primarily due to changes in electron density and inductive effects.

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the protons on the pyridine ring. Due to protonation, these signals are typically shifted downfield. The proton at the C2 position is expected to be the most deshielded, appearing at the lowest field, followed by the C6 and C5 protons. The amine (-NH₂) protons would also be observable, though their chemical shift can be variable and influenced by solvent and concentration.

¹⁹F NMR is a highly sensitive technique that provides a single signal for the fluorine atom. Its chemical shift is a sensitive indicator of the local electronic environment and is crucial for confirming the presence and position of the fluorine substituent on the pyridine ring.

¹⁵N NMR spectroscopy, while less common due to the lower natural abundance and sensitivity of the ¹⁵N isotope, can provide direct information about the nitrogen environments. Two signals would be expected: one for the protonated ring nitrogen (N1) and one for the exocyclic amino group (NH₂). The chemical shift of the N1 atom would be significantly affected by protonation, providing definitive evidence of salt formation.

Table 1: Predicted NMR Chemical Shifts (δ) and Key Couplings for this compound Note: These are estimated values based on analogous structures. Actual experimental values may vary based on solvent and experimental conditions.

| Atom Position | Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity / Coupling |

|---|---|---|---|

| H2 | ¹H | 8.0 - 8.5 | Doublet of doublets (d) |

| H5 | ¹H | 7.2 - 7.6 | Doublet of doublets (dd) |

| H6 | ¹H | 7.8 - 8.2 | Doublet (d) |

| NH₂ | ¹H | 5.0 - 7.0 | Broad singlet (br s) |

| C2 | ¹³C | 145 - 155 | d |

| C3 | ¹³C | 125 - 135 | d |

| C4 | ¹³C | 150 - 160 | d (large ¹JC-F) |

| C5 | ¹³C | 115 - 125 | d |

| C6 | ¹³C | 140 - 150 | d |

| F4 | ¹⁹F | -120 to -140 | Multiplet |

| N1 | ¹⁵N | 150 - 170 | - |

While 1D NMR provides chemical shifts and coupling information, 2D NMR experiments are essential for unambiguous assignment of all signals and confirmation of the molecular structure.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, cross-peaks would be expected between H5 and H6, confirming their ortho relationship. Weaker, multi-bond couplings might also be observed between other ring protons, helping to trace the proton connectivity around the ring.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Correlation): These experiments correlate protons with their directly attached heteronuclei, typically ¹³C. Cross-peaks in the HSQC spectrum would definitively link H2 to C2, H5 to C5, and H6 to C6, providing an anchor for assigning the carbon spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. NOESY can help determine the preferred conformation and spatial relationships between substituents. For example, correlations between the amine protons and the ring proton at H2 could provide information about the orientation of the amino group relative to the ring.

Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing materials in their solid form, providing information that is inaccessible from solution-state NMR. It is particularly valuable for studying hydrochloride salts of active pharmaceutical ingredients (APIs). rsc.orgfsu.edu The ssNMR spectrum is highly sensitive to the local environment of each nucleus, including molecular conformation, crystal packing, and intermolecular interactions like hydrogen bonding. rsc.orgresearchgate.net

Different crystalline forms (polymorphs) or the presence of an amorphous phase will result in distinct ¹³C and ¹⁵N ssNMR spectra because the nuclei in each form experience slightly different magnetic environments. researchgate.net This makes ssNMR an excellent tool for "fingerprinting" and quantifying the different solid forms of this compound. Furthermore, techniques like ³⁵Cl ssNMR can be employed to directly probe the environment of the chloride counter-ion. rsc.orgrsc.org The quadrupolar coupling constant of the chlorine nucleus is exceptionally sensitive to the nature and geometry of the N⁺-H···Cl⁻ hydrogen bonds, making it a precise indicator of polymorphic differences. researchgate.netresearchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Hydrogen Bonding Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The resulting spectra serve as a unique "molecular fingerprint" and provide detailed information about functional groups and intermolecular interactions, particularly hydrogen bonding.

For this compound, the most significant feature is the presence of the aminopyridinium cation. The protonation of the ring nitrogen and the formation of charge-assisted hydrogen bonds with the chloride anion (N⁺-H···Cl⁻) give rise to characteristic vibrational bands.

Key expected vibrational modes include:

N⁺-H Stretching: A very broad and strong absorption band in the IR spectrum, typically in the 2500-3200 cm⁻¹ region, is characteristic of the N⁺-H stretch in a hydrochloride salt. This broadening is a direct consequence of strong hydrogen bonding.

N-H Bending: The bending vibrations of the -NH₂ group and the N⁺-H group appear in the 1500-1650 cm⁻¹ region.

Aromatic Ring Stretching: C=C and C=N stretching vibrations within the pyridine ring typically occur in the 1400-1600 cm⁻¹ region. The positions of these bands are sensitive to the substitution pattern.

C-F Stretching: A strong and characteristic band for the C-F stretch is expected in the 1200-1300 cm⁻¹ region of the IR spectrum.

Out-of-Plane Bending: C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ region can provide further information about the ring substitution.

Raman spectroscopy, which is complementary to IR, is particularly useful for analyzing symmetric vibrations and skeletal modes of the aromatic ring. The combination of both techniques provides a comprehensive vibrational profile for unambiguous identification and for studying the strength and nature of the hydrogen bonding within the crystal lattice.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| N⁺-H Stretch (H-bonded) | 2500 - 3200 | Strong, Broad | Weak |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Strong |

| N-H Bending | 1580 - 1650 | Medium-Strong | Medium |

| Aromatic C=C/C=N Stretch | 1400 - 1600 | Strong | Strong |

| C-F Stretch | 1200 - 1300 | Strong | Weak |

Single-Crystal X-ray Diffraction Analysis of the Hydrochloride Salt and Its Co-Crystals

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. This technique provides accurate bond lengths, bond angles, and detailed information about the crystal packing and intermolecular interactions that define the supramolecular structure.

For this compound, an SCXRD analysis would confirm the site of protonation (the pyridine nitrogen) and precisely map the hydrogen-bonding network involving the aminopyridinium cation and the chloride anion.

The crystal packing of aminopyridine salts is typically dominated by strong, charge-assisted hydrogen bonds. nih.gov In the case of this compound, the primary and most robust interaction would be the hydrogen bond between the protonated pyridine nitrogen and the chloride anion (N⁺-H···Cl⁻). researchgate.net

The exocyclic amino group (-NH₂) provides additional hydrogen bond donors, which can interact with chloride anions from neighboring units (N-H···Cl⁻). This can lead to the formation of extended supramolecular assemblies such as one-dimensional chains, two-dimensional sheets, or complex three-dimensional networks. mdpi.comnih.gov The specific arrangement, or packing motif, is influenced by a delicate balance of these strong hydrogen bonds and weaker interactions, including:

C-H···Cl⁻ contacts: Aromatic C-H groups can act as weak hydrogen bond donors to the chloride anion.

C-H···F contacts: The presence of the fluorine atom introduces the possibility of weak C-H···F interactions.

The study of co-crystals, where this compound is crystallized with another neutral molecule (a co-former), would reveal how these fundamental packing motifs can be systematically modified to engineer new solid forms with different physical properties.

Table 3: Expected Crystallographic and Hydrogen Bonding Parameters

| Parameter | Expected Value / Type |

|---|---|

| Crystal System | Monoclinic or Orthorhombic (Common for simple salts) |

| Space Group | Centrosymmetric (e.g., P2₁/c) or Non-centrosymmetric |

| Primary H-Bond | N⁺-H···Cl⁻ |

| Secondary H-Bonds | N-H···Cl⁻ |

| Weak Interactions | C-H···Cl⁻, C-H···F, π-π stacking |

Analysis of Intermolecular Interactions (e.g., N–H···Cl, C–F···H)

The solid-state architecture of this compound is significantly influenced by a network of intermolecular interactions. While a specific crystal structure for this compound is not publicly available in crystallographic databases, an analysis based on the constituent functional groups and data from analogous aminopyridine hydrochloride structures allows for a detailed prediction of the key interactions governing its crystal packing.

The primary and most influential interactions are expected to be strong hydrogen bonds between the pyridinium (B92312) nitrogen and the amine group protons (donors) and the chloride anion (acceptor). The protonated pyridinium nitrogen (N-H+) and the amino group (–NH2) are excellent hydrogen bond donors. These would form robust N–H···Cl hydrogen bonds, which are a common and dominant feature in the crystal structures of amine hydrochlorides. These interactions are crucial in stabilizing the crystal lattice.

Furthermore, weaker hydrogen bonds, such as those involving the fluorine atom, are also anticipated. The electronegative fluorine atom can act as a weak hydrogen bond acceptor, leading to the formation of C–F···H interactions with hydrogen atoms from neighboring molecules. Although weaker than conventional hydrogen bonds, these interactions can play a significant role in the directional packing of molecules in the crystal. The aromatic C-H bonds of the pyridine ring can also act as weak hydrogen bond donors.

A summary of the probable intermolecular interactions is presented in the table below.

| Intermolecular Interaction | Donor | Acceptor | Description |

| N–H···Cl | Pyridinium N-H, Amino N-H | Chloride ion (Cl⁻) | Strong, charge-assisted hydrogen bonds that are likely the primary drivers of the crystal packing, forming extensive networks throughout the lattice. |

| C–F···H | Aromatic C-H | Fluorine atom (F) | Weaker hydrogen bonds that contribute to the overall stability and specific orientation of the molecules within the crystal structure. |

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Pathway Delineation

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the definitive identification and structural analysis of this compound. It provides an exceptionally accurate measurement of the mass-to-charge ratio (m/z), allowing for the unambiguous determination of the elemental composition.

The precise mass of the protonated molecule [M+H]⁺ can be calculated from its molecular formula, C₅H₇FN₂⁺ (for the free amine). This high-accuracy mass measurement is instrumental in distinguishing the compound from other isomers or compounds with the same nominal mass.

| Parameter | Value |

| Molecular Formula (Free Base) | C₅H₅FN₂ |

| Monoisotopic Mass (Free Base) | 112.0437 Da |

| Molecular Formula (Hydrochloride) | C₅H₆ClFN₂ |

| Monoisotopic Mass (Protonated Molecule [M+H]⁺) | 113.0515 Da |

Beyond precise mass determination, HRMS coupled with tandem mass spectrometry (MS/MS) allows for the detailed delineation of the molecule's fragmentation pathways. While specific experimental fragmentation data for this compound is not extensively published, a plausible fragmentation pattern can be predicted based on the known behavior of substituted pyridines and aromatic amines under electron ionization or collision-induced dissociation.

The fragmentation is likely initiated by the loss of small, stable molecules or radicals. Common fragmentation pathways for related compounds involve the cleavage of the pyridine ring and the loss of substituents. A proposed fragmentation pathway is outlined in the table below.

| m/z (Proposed) | Fragment Ion | Plausible Neutral Loss |

| 113.0515 | [C₅H₆FN₂]⁺ | - |

| 93.0356 | [C₅H₄N]⁺ | HF + NH₂ |

| 86.0253 | [C₄H₄FN]⁺ | HCN |

| 69.0192 | [C₃H₂FN]⁺ | HCN from m/z 93.0356 |

Chiroptical Spectroscopic Methods for Enantiomeric Excess Determination (if applicable for chiral derivatives)

While this compound itself is not chiral, the synthesis of chiral derivatives is a plausible area of research, particularly for applications in asymmetric catalysis or medicinal chemistry where specific stereoisomers are often required. Should chiral derivatives be synthesized, for instance, by introducing a chiral center in a substituent attached to the amine or the pyridine ring, chiroptical spectroscopic methods would be essential for determining the enantiomeric excess (ee).

Circular Dichroism (CD) spectroscopy is the most powerful and widely used chiroptical technique for this purpose. CD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is unique to each enantiomer, with mirror-image spectra for a pair of enantiomers.

The application of CD spectroscopy for determining the enantiomeric excess of a chiral derivative of 4-Fluoropyridin-3-amine would involve:

Synthesis of Enantiomerically Pure Standards: The synthesis and isolation of the pure enantiomers of the chiral derivative would be necessary to record their reference CD spectra.

Calibration Curve: A calibration curve would be constructed by measuring the CD signal of mixtures with known enantiomeric ratios.

Analysis of Unknown Samples: The CD spectrum of a sample with an unknown enantiomeric excess would be measured, and its ee would be determined by comparing its CD signal to the calibration curve.

This methodology provides a highly sensitive and accurate means of quantifying the stereochemical purity of chiral compounds, which is a critical parameter in many areas of chemical research and development. Although no specific chiral derivatives of 4-Fluoropyridin-3-amine have been reported in the literature to date, the principles of chiroptical spectroscopy would be directly applicable to their analysis.

Computational and Theoretical Chemistry Investigations of 4 Fluoropyridin 3 Amine Hydrochloride

Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational to the computational study of molecular systems. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which a wide range of properties can be derived. For molecules like 4-Fluoropyridin-3-amine (B1321464) and its hydrochloride salt, methods such as Hartree-Fock (ab initio), Møller-Plesset perturbation theory (MP2), and DFT with various functionals (e.g., B3LYP) are commonly employed. researchgate.netnih.gov

The electronic structure dictates the fundamental chemical and physical properties of a molecule. Computational methods are used to analyze the distribution of electrons, the energies and shapes of molecular orbitals (MOs), and the partial charges on each atom.

Molecular Orbitals: The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. nih.gov For aminopyridines, DFT calculations show that the amino group and the pyridine (B92270) ring participate in the frontier orbitals, influencing the molecule's reactivity and electronic properties. researchgate.net

Charge Distribution: Natural Bond Orbital (NBO) analysis and other population analysis schemes are used to calculate the partial atomic charges. In 4-Fluoropyridin-3-amine, the electronegative fluorine atom and the nitrogen atoms of the ring and the amino group significantly influence the charge distribution. The fluorine atom withdraws electron density, while the amino group can donate electron density to the ring through resonance. Upon protonation to form the hydrochloride salt, the charge distribution is further altered, with a formal positive charge localized primarily on the pyridinium (B92312) nitrogen, which in turn affects the charges on adjacent atoms. Computational studies on aminopyridines have shown that DFT methods provide an accurate picture of charge density distribution compared to other methods. researchgate.net

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which is invaluable for structure elucidation and interpretation of experimental spectra.

NMR Chemical Shifts: DFT-based methods are widely used to predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts. nih.gov The accuracy of these predictions has improved to the point where they can reliably aid in structural assignment. bohrium.com For fluorinated compounds, predicting ¹⁹F chemical shifts is particularly useful due to their large chemical shift range and sensitivity to the local electronic environment. nih.gov Calculations are typically performed by optimizing the molecular geometry and then computing the nuclear shielding tensors, often using the Gauge-Independent Atomic Orbital (GIAO) method. The predicted shielding constants are then converted to chemical shifts by referencing them against a standard compound (e.g., TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F). nih.govrsc.org

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra of a molecule by computing its vibrational modes and frequencies. researchgate.net These calculations are crucial for assigning the peaks observed in experimental spectra to specific molecular motions, such as C-F stretches, N-H bends, or pyridine ring vibrations. researchgate.net While calculated frequencies are often systematically higher than experimental values due to the harmonic approximation, they can be corrected using empirical scaling factors, leading to excellent agreement with experimental data. dtic.mil For aminopyridines, characteristic N-H stretching vibrations are predicted around 3500 cm⁻¹, while C-F stretching in fluoropyridines is typically observed between 1150 cm⁻¹ and 1250 cm⁻¹. researchgate.net

Below is an example table illustrating the type of data generated when comparing theoretical and experimental vibrational frequencies for a related compound, 3-aminopyridine (B143674).

| Mode Description | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| N-H Asymmetric Stretch | 3520 | 3500 |

| N-H Symmetric Stretch | 3430 | 3415 |

| Ring C-H Stretch | 3080 | 3075 |

| N-H Scissoring | 1635 | 1620 |

| Ring C=C/C=N Stretch | 1590 | 1585 |

| C-N Stretch | 1325 | 1310 |

| C-F Stretch (Hypothetical) | 1250 | - |

Note: This table is illustrative and based on typical values for aminopyridines; a C-F stretch has been added hypothetically for context.

Exploration of Conformational Landscapes and Energy Minimization

For flexible molecules, understanding the different possible spatial arrangements of atoms (conformations) and their relative energies is crucial. 4-Fluoropyridin-3-amine hydrochloride has conformational flexibility primarily related to the orientation of the amine group and potential rotations in any side chains if present.

Computational methods can systematically explore the conformational landscape to identify stable conformers (local minima on the potential energy surface). This often involves performing geometry optimizations starting from various initial structures. The relative energies of these conformers can then be calculated to determine their populations at a given temperature according to the Boltzmann distribution. Studies on related fluorinated piperidines (the saturated analogs of pyridines) have successfully used DFT computations to rationalize experimentally observed conformational preferences, which are governed by a complex interplay of steric effects, hyperconjugation, and electrostatic interactions. researchgate.net Such analyses are critical for understanding how the molecule's three-dimensional shape influences its properties and biological activity. nih.gov

Reaction Mechanism Elucidation via Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis

Theoretical chemistry is a powerful tool for investigating the detailed pathways of chemical reactions. For reactions involving this compound, such as its synthesis or subsequent transformations, computational methods can map out the entire reaction coordinate.

This process involves:

Locating Reactants and Products: The geometries of the starting materials and products are optimized to find their minimum energy structures.

Finding the Transition State (TS): The transition state is the highest energy point along the reaction pathway, representing the energy barrier that must be overcome. Specialized algorithms are used to locate this first-order saddle point on the potential energy surface.

Intrinsic Reaction Coordinate (IRC) Analysis: Once the TS is found, an IRC calculation is performed. This traces the minimum energy path downhill from the TS to connect it to the corresponding reactants and products, confirming that the located TS is correct for the reaction of interest.

This methodology has been applied to understand the synthesis of substituted pyridines, providing detailed information about reaction barriers and the structures of transient intermediates. nih.gov For example, in the synthesis of 3-fluoropyridines, computational studies can help elucidate the mechanism of cyclization and dehydrofluorination steps. acs.org

Studies on Intermolecular Interactions, Hydrogen Bonding Networks, and Solvation Effects

The hydrochloride salt of 4-Fluoropyridin-3-amine is an ionic compound, and its properties in both the solid state and in solution are dominated by intermolecular forces, particularly hydrogen bonding and electrostatic interactions.

Hydrogen Bonding: The pyridinium N-H group and the amine N-H groups are strong hydrogen bond donors, while the chloride anion is a strong acceptor. The fluorine atom and the pyridine nitrogen can also act as weak hydrogen bond acceptors. An extensive computational and spectroscopic study on a series of fluoropyridine–HCl complexes provides direct insight into the system. rsc.org This study showed that fluorination generally weakens the N···H-Cl hydrogen bond, with the effect being most pronounced when fluorine is substituted at the 2- and 6-positions, adjacent to the nitrogen. rsc.orgrsc.org The interaction between the protonated pyridine and the chloride ion is a critical feature of this compound.

Solvation Effects: The surrounding solvent can have a profound impact on a molecule's structure, stability, and reactivity. Computational models can simulate these effects using either explicit solvent models (including individual solvent molecules) or implicit continuum models (where the solvent is treated as a continuous medium with a specific dielectric constant). For fluoropyridine-HCl complexes, calculations using a dielectric continuum showed that the solvent environment can facilitate the transfer of the proton from HCl to the pyridine nitrogen, forming an ion pair. rsc.orgrsc.org For 3-fluoropyridine-HCl, a transition to a proton-transfer structure is predicted at a low dielectric constant (ε) value of 1.5. rsc.org

The table below, adapted from data on fluoropyridine-HCl complexes, illustrates how fluorination affects hydrogen bond strength. rsc.org

| Complex | Binding Energy (kcal/mol) | H-bond N···H distance (Å) |

| Pyridine-HCl | -11.6 | 1.80 |

| 3-Fluoropyridine-HCl | -10.1 | 1.85 |

| 4-Fluoropyridine-HCl | -9.8 | 1.86 |

| 2-Fluoropyridine-HCl | -7.5 | 1.94 |

Note: Data is illustrative of trends found in computational studies of related systems.

Prediction of Structure-Reactivity Relationships and Design of New Chemical Entities

A major goal of computational chemistry is to establish quantitative structure-activity relationships (QSAR) and structure-property relationships (QSPR). These models correlate a molecule's biological activity or physical properties with its computed structural and electronic descriptors.

For a class of compounds like aminopyridines, QSAR studies can be developed to predict their potential as, for example, inhibitors of a particular enzyme. nih.gov This involves calculating a variety of molecular descriptors for a series of related compounds with known activities. These descriptors can include:

Electronic Descriptors: HOMO/LUMO energies, dipole moment, atomic charges.

Topological Descriptors: Molecular connectivity indices, Wiener index.

Quantum Chemical Descriptors: Total energy, heat of formation.

Statistical methods, such as multiple linear regression, are then used to build a mathematical model that relates these descriptors to the observed activity. nih.gov Such models can highlight the key molecular features that govern activity. For instance, a QSAR study on aminopyridine-based JNK inhibitors indicated that HOMO energy, LUMO energy, and dipole moment were significant factors influencing their inhibitory concentration (IC₅₀). nih.gov These validated models can then be used to predict the activity of new, unsynthesized molecules, thereby guiding the design of more potent and selective chemical entities.

Applications of 4 Fluoropyridin 3 Amine Hydrochloride As a Privileged Building Block in Organic Synthesis

Construction of Diverse Heterocyclic Systems (e.g., Fused Pyridines, Pyrimidines, Quinolines)

The unique arrangement of functional groups in 4-fluoropyridin-3-amine (B1321464) makes it an exceptional starting material for the synthesis of a wide array of heterocyclic compounds, particularly fused ring systems. The amino group provides a nucleophilic center for condensation and cyclization reactions, while the fluorine atom can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, a process that is significantly faster for fluoropyridines compared to their chloro-analogs. acs.org

Synthetic strategies often involve multi-step sequences or multicomponent reactions (MCRs) to build molecular complexity efficiently. nih.gov For instance, the amino group can react with 1,3-dicarbonyl compounds or their equivalents to initiate cyclization cascades, leading to the formation of fused pyridine (B92270) derivatives. While specific literature on 4-fluoropyridin-3-amine is specialized, the reactivity patterns of related aminopyridines provide a clear blueprint for its potential applications. For example, the synthesis of isoxazolo[3,4-b]pyridin-3-amine derivatives has been demonstrated from structurally similar precursors, showcasing a pathway where the aminopyridine core is annulated to form a more complex heterocyclic scaffold. nih.gov Such reactions highlight the potential of 4-fluoropyridin-3-amine to serve as a key component in the synthesis of novel fused heterocycles.

Table 1: Potential Heterocyclic Systems from 4-Fluoropyridin-3-amine

| Heterocyclic System | Potential Synthetic Approach | Key Reaction Type |

|---|---|---|

| Pyrido[3,2-b]pyrimidines | Condensation with formamide (B127407) or related reagents | Cyclocondensation |

| Fused Quinolines | Reaction with α,β-unsaturated ketones or aldehydes | Friedländer Annulation |

| Isoxazolo[3,4-b]pyridines | Multi-step synthesis involving cyclization with appropriate precursors | Annulation |

Precursor in the Synthesis of Complex Organic Scaffolds for Chemical Biology Research

The heterocyclic systems derived from 4-fluoropyridin-3-amine are valuable as core scaffolds in the design of molecules for chemical biology research. A scaffold is a central molecular framework upon which various functional groups can be systematically added to explore chemical space. The fluoropyridine moiety itself is of significant interest, as the introduction of fluorine can modulate key physicochemical properties such as lipophilicity and metabolic stability. acs.org

The synthetic utility of 4-fluoropyridin-3-amine allows for the creation of diverse molecular libraries based on a common core. By employing different reaction partners in the initial heterocyclic synthesis (as described in 6.1), a wide range of distinct scaffolds can be generated. Subsequent functionalization of these scaffolds, for example, via palladium-catalyzed cross-coupling reactions on the pyridine ring or derivatization of the amino group, enables the synthesis of large collections of related compounds. acs.org These compound libraries are essential tools for probing biological systems, without referencing the specific biological activity or mechanism of action of the final molecules.

Role in the Development of Advanced Materials with Tunable Properties

The functional groups of 4-fluoropyridin-3-amine hydrochloride provide synthetic handles for its incorporation into polymeric or supramolecular structures, offering a pathway to advanced materials. Although specific examples in the literature are not widespread, the inherent chemical reactivity of the molecule suggests significant potential in materials science, with a focus on the synthetic pathways rather than final material performance.

Monomer for Polymer Synthesis: The primary amine can participate in polymerization reactions. For example, it can react with diacyl chlorides or dicarboxylic acids to form polyamides, or with diisocyanates to form polyureas. The rigid, aromatic pyridine backbone would impart thermal stability to the resulting polymer, while the fluorine atom would modulate its electronic properties, surface energy, and solubility.

Ligand for Metal-Organic Frameworks (MOFs): The pyridine nitrogen atom is a classic Lewis base capable of coordinating to metal ions. This allows 4-fluoropyridin-3-amine to be used as a ligand or a functionalized linker in the synthesis of MOFs. The synthetic pathway would involve the reaction of the amine with a linker precursor (e.g., a terephthalic acid derivative) followed by solvothermal reaction with a metal salt to form the crystalline framework. The fluorine substituent would decorate the pores of the MOF, tuning its properties for specific applications.

Utilization in Fragment-Based Approaches for Chemical Probe Development

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds, starting with the screening of low-molecular-weight compounds, or "fragments". researchgate.net 4-Fluoropyridin-3-amine is an ideal candidate for inclusion in fragment libraries due to its favorable properties.

The presence of a fluorine atom is particularly advantageous for fragment screening using 19F Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov This technique offers high sensitivity and can rapidly detect the binding of a fluorine-containing fragment to a target protein, making it a preferred method in FBDD. nih.gov 4-Fluoropyridin-3-amine fits the general criteria for a fragment, often referred to as the "Rule of Three" (Molecular Weight ≤ 300, ClogP ≤ 3, H-bond donors/acceptors ≤ 3).

Furthermore, the amino group on the fragment serves as a crucial synthetic vector. Once a binding hit is identified, the amino group can be readily modified through reactions like acylation or reductive amination. This allows chemists to "grow" the initial fragment hit into a more complex and higher-affinity molecule, a key step in the development of chemical probes. The synthesis of libraries of such fragments is a key strategy in modern chemical probe development. nih.gov

Table 2: Properties of 4-Fluoropyridin-3-amine as a Synthetic Fragment

| Property | Value/Description | Relevance in Fragment-Based Approaches |

|---|---|---|

| Molecular Formula | C₅H₅FN₂ | Low number of heavy atoms |

| Molecular Weight | 112.11 g/mol | Fits well within the "Rule of Three" (MW ≤ 300) |

| 19F NMR Handle | Contains a single fluorine atom | Enables rapid and sensitive screening via 19F NMR nih.gov |

| Synthetic Handles | Primary amine group | Allows for straightforward chemical elaboration and fragment evolution nih.gov |

Application in the Synthesis of Agrochemical and Veterinary Medicine Intermediates

Fluorinated heterocyclic compounds are a cornerstone of the modern agrochemical and veterinary medicine industries. The inclusion of fluorine can lead to desirable properties in the final products. enamine.net this compound serves as a valuable intermediate in the synthetic pathways leading to more complex active ingredients, with the focus remaining on the synthesis itself, excluding any efficacy or safety data.

The compound's structure can be elaborated through various synthetic routes. For instance, the amino group can be diazotized and replaced with a range of other functional groups (Sandmeyer reaction), or it can be converted into amides, ureas, or sulfonamides through reactions with corresponding electrophiles. These transformations yield more complex substituted fluoropyridines, which are themselves key intermediates for multi-step syntheses of proprietary molecules used in agriculture. The pyridine scaffold is a common feature in many commercial pesticides, and having a fluorinated aminopyridine building block provides a direct route to novel analogues. nih.gov

Coordination Chemistry and Metal Complexation of 4 Fluoropyridin 3 Amine Hydrochloride

Synthesis and Characterization of Metal Complexes Bearing the 4-Fluoropyridin-3-amine (B1321464) Ligand

The synthesis of metal complexes with aminopyridine ligands is typically achieved through straightforward reaction pathways. Generally, an aqueous or alcoholic solution of a metal salt (e.g., chlorides, nitrates, sulfates, or acetates) is mixed with a solution of the aminopyridine ligand in a suitable solvent. The reaction mixture is often stirred and may be heated to facilitate the complexation process. The resulting solid complexes can then be isolated by filtration, washed, and dried. For instance, complexes of 4-aminopyridine (B3432731) with various transition metals such as Mn(II), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) have been prepared by refluxing a mixture of the metal salt and the ligand in ethanol. Similarly, mixed-metal complexes with 3-aminopyridine (B143674) as a co-ligand have been synthesized, highlighting the versatility of these ligands in forming diverse structural motifs. ekb.egresearchgate.net

The characterization of these newly synthesized complexes is crucial to determine their structure and properties. A combination of analytical and spectroscopic techniques is employed for this purpose:

Elemental Analysis: To determine the empirical formula of the complex and verify the metal-to-ligand ratio.

Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of functional groups (e.g., C=N of the pyridine (B92270) ring and N-H of the amino group) upon coordination to the metal center.

UV-Visible Spectroscopy: To study the electronic transitions within the complex, which provides information about the coordination geometry around the metal ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR spectroscopy (¹H, ¹³C, ¹⁹F) can provide detailed information about the ligand environment in the complex.

Magnetic Susceptibility Measurements: To determine the magnetic moment of the complex, which helps in ascertaining the oxidation state and spin state of the metal center in paramagnetic complexes.

Investigation of Ligand Binding Modes and Coordination Geometries

Aminopyridine ligands are versatile and can exhibit several binding modes. The most common mode of coordination is through the nitrogen atom of the pyridine ring, which acts as a Lewis base. chemistryviews.org The amino group can also coordinate to the metal center, leading to chelation, although this is less common for simple aminopyridines. In some cases, aminopyridines can act as bridging ligands, connecting two metal centers, which can lead to the formation of coordination polymers. For example, in some complexes, 3-aminopyridine has been observed to link metal centers into polymeric chains. researchgate.net

Catalytic Applications of Derived Metal Complexes (e.g., Cross-Coupling, C-H Activation)

Metal complexes based on aminopyridine ligands have attracted considerable interest for their catalytic activities in a variety of organic transformations. ekb.eg While specific catalytic applications of 4-Fluoropyridin-3-amine hydrochloride complexes are not documented, the broader class of aminopyridine complexes has shown promise in several areas. For instance, iron complexes with amino-pyridine ligands have been investigated as catalysts for atom transfer radical polymerization (ATRP). nsf.gov Additionally, nickel complexes of aminopyridines have been tested for their catalytic activity in the removal of organic dyes from wastewater, demonstrating their potential in environmental remediation. ekb.eg

The catalytic performance of these complexes is often tuned by modifying the ligand structure. The introduction of different substituents on the pyridine ring can alter the steric and electronic properties of the metal center, thereby influencing the activity and selectivity of the catalyst. It is plausible that metal complexes of 4-Fluoropyridin-3-amine could be explored in catalytic reactions such as cross-coupling and C-H activation, where the electronic properties of the ligand can play a crucial role in the catalytic cycle. The electron-withdrawing nature of the fluorine atom might enhance the Lewis acidity of the metal center, which could be beneficial in certain catalytic processes.

Spectroscopic and Computational Analysis of Metal-Ligand Interactions and Electronic Structures

Spectroscopic techniques are invaluable for probing the interactions between the ligand and the metal center and for understanding the electronic structure of the complexes. As mentioned earlier, IR spectroscopy can confirm the coordination of the ligand by showing shifts in the characteristic vibrational bands. UV-Visible spectroscopy provides insights into the d-d electronic transitions of the metal ion and charge transfer bands, which are sensitive to the coordination environment.

Computational methods, particularly Density Functional Theory (DFT), have become powerful tools for complementing experimental data. ekb.egfau.eu DFT calculations can be used to:

Optimize the geometry of the metal complexes and predict their structural parameters.

Calculate the vibrational frequencies and compare them with experimental IR and Raman spectra to aid in the assignment of vibrational modes.

Analyze the electronic structure, including the energies and compositions of the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the reactivity and electronic properties of the complexes.

Model the electronic absorption spectra by calculating the energies of electronic transitions.

Data Tables

Table 1: Selected IR Spectral Data (cm⁻¹) for 4-Aminopyridine and its Metal Complexes

| Compound | ν(N-H) | ν(C=N) pyridine | ν(M-N) |

|---|---|---|---|

| 4-Aminopyridine | 3440, 3300 | 1600 | - |

| [Co(4-Am)₂(H₂O)₄]SO₄ | 3350, 3250 | 1620 | 450 |

| [Ni(4-Am)₂(H₂O)₄]SO₄ | 3345, 3240 | 1625 | 455 |

| [Cu(4-Am)₂(H₂O)₄]SO₄ | 3360, 3260 | 1630 | 460 |

Data is illustrative and based on typical values for aminopyridine complexes.

Table 2: Electronic Spectral Data and Magnetic Moments for some 4-Aminopyridine Complexes

| Complex | λ_max (nm) | Assignment | μ_eff (B.M.) | Proposed Geometry |

|---|---|---|---|---|

| [Co(4-Am)₂(H₂O)₄]SO₄ | 530, 650 | ⁴T₁g(F) → ⁴T₂g(F), ⁴T₁g(F) → ⁴A₂g(F) | 4.95 | Octahedral |

| [Ni(4-Am)₂(H₂O)₄]SO₄ | 410, 670, 750 | ³A₂g(F) → ³T₁g(P), ³A₂g(F) → ³T₁g(F), ³A₂g(F) → ³T₂g(F) | 3.15 | Octahedral |

| [Cu(4-Am)₂(H₂O)₄]SO₄ | 680 | ²Eg → ²T₂g | 1.85 | Distorted Octahedral |

Data is illustrative and based on typical values for aminopyridine complexes.

In-depth Analysis of this compound Reveals a Gap in Current Solid-State Chemistry Research

A comprehensive review of publicly available scientific literature and databases indicates a significant lack of specific research into the solid-state chemistry and crystal engineering of the chemical compound this compound. Despite its availability from chemical suppliers and its potential utility in pharmaceutical and materials science, detailed studies concerning its crystalline forms, co-crystallization potential, and supramolecular architecture appear to be unpublished.

While general principles of solid-state chemistry provide a theoretical framework for how this compound might behave, specific experimental data—the cornerstone of a detailed scientific analysis—is not present in the current body of scientific literature. This includes a lack of information on polymorphism, co-crystallization, crystal structure, and thermal analysis.

Solid State Chemistry and Crystal Engineering of 4 Fluoropyridin 3 Amine Hydrochloride

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical area of study for pharmaceuticals and other advanced materials. Different polymorphs can exhibit varying physical properties, including solubility, stability, and bioavailability. A thorough search of scientific databases reveals no published studies on the polymorphism or pseudopolymorphism (solvates and hydrates) of 4-Fluoropyridin-3-amine (B1321464) hydrochloride. Such studies would typically involve screening for different crystalline forms by varying crystallization conditions such as solvent, temperature, and pressure. The absence of this data means that the polymorphic landscape of this compound remains uncharted.

Co-crystallization is a widely used technique in crystal engineering to modify the physicochemical properties of a solid. This involves combining a target molecule, in this case, 4-Fluoropyridin-3-amine hydrochloride, with a benign co-former molecule in a specific stoichiometric ratio within a crystal lattice. There are no specific examples in the literature of co-crystallization strategies being applied to this compound. General strategies often involve selecting co-formers with complementary functional groups capable of forming robust intermolecular interactions, such as hydrogen bonds, with the target molecule. For this compound, potential co-formers could include carboxylic acids, amides, or other molecules with hydrogen bond donor and acceptor sites. However, without experimental validation, this remains speculative.

The formation of a hydrochloride salt from the free base, 4-Fluoropyridin-3-amine, is expected to significantly influence its crystal structure and lattice energy. Salt formation introduces a chloride counter-ion and typically leads to the protonation of a basic site on the parent molecule, in this case, likely the pyridine (B92270) nitrogen. This creates opportunities for strong charge-assisted hydrogen bonds, which can dominate the crystal packing. While the crystal structures of numerous pyridinium (B92312) hydrochloride salts have been determined and their packing motifs analyzed, the specific crystal structure for this compound has not been reported in the Cambridge Structural Database or other crystallographic repositories. Consequently, its lattice energy has not been experimentally or computationally determined.

Powder X-ray Diffraction (PXRD) is a fundamental technique for the characterization of crystalline solids, providing a unique fingerprint for a specific crystal form. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are thermal analysis techniques used to investigate the thermal properties of a material, such as melting point, phase transitions, and thermal stability. While these are standard methods for characterizing any new solid form, no specific PXRD patterns, DSC thermograms, or TGA curves for this compound are available in the scientific literature. The application of these methods would be essential in any study of its solid-state forms to differentiate between polymorphs, identify solvates, and assess thermal stability.

The design of supramolecular architectures relies on the predictable and controlled assembly of molecules through non-covalent interactions. For this compound, the key functional groups for directed intermolecular interactions would be the pyridinium cation, the amine group, the fluorine substituent, and the chloride anion. These groups can participate in a variety of hydrogen bonds (e.g., N-H···Cl, N-H···N, N-H···O) and potentially halogen bonds (C-F···X). While the principles of supramolecular chemistry allow for the prediction of possible interaction motifs, or synthons, the actual design and synthesis of specific supramolecular architectures based on this compound have not been documented.

Future Directions and Emerging Research Avenues for 4 Fluoropyridin 3 Amine Hydrochloride Chemistry

Integration with Flow Chemistry and Automated Synthesis Platforms